Cas no 1021535-48-7 (2-(1,1-difluoroethyl)pyridine-4-carboxylic acid)
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-
- 2-(1,1-difluoroethyl)isonicotinic acid
- 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid
- 2-(1,1-Difluoroethyl)-4-pyridinecarboxylic acid
- 2-(1,1-difluoroethyl)pyridine-4-carboxylicacid
- C92370
- EN300-337829
- DB-093094
- 1021535-48-7
- SCHEMBL16036217
-
- MDL: MFCD28555020
- Inchi: 1S/C8H7F2NO2/c1-8(9,10)6-4-5(7(12)13)2-3-11-6/h2-4H,1H3,(H,12,13)
- InChI Key: STNFYMLYILKETE-UHFFFAOYSA-N
- SMILES: FC(C([H])([H])[H])(C1C([H])=C(C(=O)O[H])C([H])=C([H])N=1)F
Computed Properties
- Exact Mass: 187.04448479 g/mol
- Monoisotopic Mass: 187.04448479 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 50.2
- Molecular Weight: 187.14
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337829-0.05g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 0.05g |
$96.0 | 2025-03-18 | |
| Enamine | EN300-337829-0.1g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 0.1g |
$143.0 | 2025-03-18 | |
| Enamine | EN300-337829-0.25g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 0.25g |
$204.0 | 2025-03-18 | |
| Enamine | EN300-337829-0.5g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 0.5g |
$321.0 | 2025-03-18 | |
| Enamine | EN300-337829-1.0g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 1.0g |
$412.0 | 2025-03-18 | |
| Enamine | EN300-337829-2.5g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 2.5g |
$720.0 | 2025-03-18 | |
| Enamine | EN300-337829-5.0g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 5.0g |
$1236.0 | 2025-03-18 | |
| Enamine | EN300-337829-10.0g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95.0% | 10.0g |
$2266.0 | 2025-03-18 | |
| Enamine | EN300-337829-1g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95% | 1g |
$971.0 | 2023-09-03 | |
| Enamine | EN300-337829-5g |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid |
1021535-48-7 | 95% | 5g |
$2816.0 | 2023-09-03 |
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid Suppliers
2-(1,1-difluoroethyl)pyridine-4-carboxylic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid
Recent Advances in the Application of 2-(1,1-Difluoroethyl)pyridine-4-carboxylic Acid (CAS: 1021535-48-7) in Chemical Biology and Pharmaceutical Research
The compound 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid (CAS: 1021535-48-7) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative, characterized by its unique difluoroethyl substitution, has attracted significant attention due to its versatile applications in drug discovery and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a building block for developing novel kinase inhibitors. The researchers successfully incorporated the 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid moiety into several lead compounds showing potent activity against receptor tyrosine kinases. The presence of the difluoroethyl group was found to significantly enhance metabolic stability while maintaining favorable physicochemical properties, addressing a common challenge in kinase inhibitor development.
In the field of PET radiopharmaceuticals, researchers at Massachusetts General Hospital recently reported (2024) the use of this compound as a precursor for fluorine-18 labeled tracers. The difluoroethyl group serves as an excellent handle for radiofluorination, enabling the development of new imaging agents for neurological disorders. This application capitalizes on the compound's favorable brain penetration properties and metabolic stability, as demonstrated in preclinical PET imaging studies.
Structural biology studies have provided insights into the molecular interactions of derivatives containing this scaffold. X-ray crystallographic data published in Nature Communications (2023) revealed how the difluoroethyl-pyridine-carboxylic acid motif participates in unique hydrogen bonding networks with protein targets. These findings are informing the rational design of next-generation therapeutics with improved target selectivity and reduced off-target effects.
Recent synthetic methodology developments have significantly improved access to this valuable building block. A 2024 publication in Organic Letters described an efficient, scalable route to 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid using continuous flow chemistry. This advancement addresses previous challenges in large-scale production and has enabled broader exploration of its pharmaceutical applications.
The compound's potential in addressing antibiotic resistance has also been explored. A multinational research team reported (2023) derivatives showing activity against multidrug-resistant Gram-negative bacteria. The unique electronic properties imparted by the difluoroethyl group appear to facilitate penetration through bacterial membranes while resisting efflux mechanisms, representing a promising direction in antimicrobial development.
As research continues, 2-(1,1-difluoroethyl)pyridine-4-carboxylic acid is proving to be a versatile scaffold with applications spanning multiple therapeutic areas. Its combination of synthetic accessibility, favorable drug-like properties, and demonstrated biological activity positions it as an important tool in modern drug discovery efforts. Future research directions likely include further exploration of its applications in targeted protein degradation and covalent inhibitor design.
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